molecular formula C₂₀H₂₂F₃N₃O₂ B103903 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate CAS No. 51941-08-3

4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate

Cat. No.: B103903
CAS No.: 51941-08-3
M. Wt: 393.4 g/mol
InChI Key: LJCWCJMUWXDVKW-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate is a piperazine derivative characterized by a trifluoromethylphenyl group at the 3-position of the phenyl ring and an ethyl 2-aminobenzoate moiety attached to the piperazine nitrogen.

Synthesis of this compound typically involves coupling reactions. For instance, derivatives with similar trifluoromethylphenyl-piperazine scaffolds are synthesized via carboximidamide or carbothioamide intermediates, followed by purification using column chromatography or crystallization .

Properties

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c21-20(22,23)15-4-3-5-16(14-15)26-10-8-25(9-11-26)12-13-28-19(27)17-6-1-2-7-18(17)24/h1-7,14H,8-13,24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCWCJMUWXDVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=CC=C2N)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966267
Record name 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl 2-aminobenzoate
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Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51941-08-3
Record name 1-Piperazineethanol, 4-[3-(trifluoromethyl)phenyl]-, 1-(2-aminobenzoate)
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Record name 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate
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Record name 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl 2-aminobenzoate
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Record name 4-[3-(trifluoromethyl)phenyl]piperazine-1-ethyl 2-aminobenzoate
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Preparation Methods

Trifluoromethylation of 3-Bromophenylpiperazine

The cornerstone of this step involves replacing the bromine atom in 3-bromophenylpiperazine with a trifluoromethyl group using sodium trifluoromethanesulfinate (CF₃SO₂Na) and silver fluoride (AgF) .

Reaction Conditions and Optimization

  • Substrate Ratio : 1:1.5 molar ratio of 3-bromophenylpiperazine to CF₃SO₂Na.

  • Catalyst System : Triphenylphosphine (PPh₃, 3 equiv) and AgF (4.5 equiv) in acetonitrile (MeCN).

  • Temperature and Time : 50°C for 5 hours.

Table 1 : Yield Optimization for Trifluoromethylation

EntryAgF (equiv)Temperature (°C)Time (h)Yield (%)
13.050551
24.050573
34.550585
44.530567
54.580582

Key observations:

  • Excess AgF (4.5 equiv) maximizes yield by ensuring complete halogen displacement.

  • Temperatures above 50°C promote side reactions, reducing purity.

Purification

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4), yielding 85% pure 4-(3-(trifluoromethyl)phenyl)piperazine.

Synthesis of Ethyl 2-Amino-(2-bromoethyl)benzoate

Esterification of 2-Aminobenzoic Acid

2-Aminobenzoic acid is esterified with 2-bromoethanol using sulfuric acid (H₂SO₄) as a catalyst:

2-Aminobenzoic acid+2-BromoethanolH2SO4,ΔEthyl 2-amino-(2-bromoethyl)benzoate\text{2-Aminobenzoic acid} + \text{2-Bromoethanol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Ethyl 2-amino-(2-bromoethyl)benzoate}

Conditions :

  • Reflux in toluene for 6 hours.

  • Yield: 78–82% after recrystallization (ethanol/water).

Alternative Route: Chloroethyl Ester Formation

A patent-pending method employs 2-(2-chloroethoxy)ethanol for analogous alkylation:

  • Solvent : Methanol or ethanol.

  • Temperature : 80°C for 5.5 hours.

  • Molar Ratio : 1.82:1 (piperazine monohydrochloride to chloroethyl reagent).

Advantages :

  • Recyclable piperazine dihydrochloride byproduct reduces costs.

  • Polar solvents (MeOH, H₂O) enhance reaction rates.

Coupling of Piperazine and Benzoate Moieties

Nucleophilic Substitution

The final step involves reacting 4-(3-(trifluoromethyl)phenyl)piperazine with ethyl 2-amino-(2-bromoethyl)benzoate:

Piperazine derivative+Bromoethyl benzoateBaseTarget Compound\text{Piperazine derivative} + \text{Bromoethyl benzoate} \xrightarrow{\text{Base}} \text{Target Compound}

Optimization Parameters:

  • Solvent : Acetonitrile (MeCN) or dimethylformamide (DMF).

  • Base : Potassium carbonate (K₂CO₃, 2 equiv).

  • Temperature : 80°C for 8–12 hours.

Table 2 : Solvent Impact on Coupling Efficiency

SolventDielectric ConstantYield (%)Purity (%)
MeCN37.57895
DMF36.78293
Toluene2.44588

Key findings:

  • Polar aprotic solvents (DMF, MeCN) facilitate nucleophilic displacement.

  • Prolonged reaction times (12h) improve conversion but risk ester hydrolysis.

Purification and Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane 1:3 → 1:1).

  • Recrystallization : Ethanol/water (3:1) yields 90–93% pure product.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 4.30 (t, 2H, OCH₂), 3.60 (t, 2H, NCH₂), 2.80 (m, 8H, piperazine).

  • ¹⁹F NMR : δ -62.5 (CF₃).

  • HRMS : m/z 393.166 [M+H]⁺.

Challenges and Mitigation Strategies

Trifluoromethylation Side Reactions

  • Issue : Competing C–N bond cleavage at >60°C.

  • Solution : Strict temperature control (50°C) and incremental AgF addition.

Ester Hydrolysis During Coupling

  • Issue : Base-mediated hydrolysis in polar solvents.

  • Solution : Use anhydrous K₂CO₃ and minimize reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Properties

Research indicates that piperazine derivatives, including the compound , exhibit significant antidepressant and anxiolytic effects. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier. Studies have highlighted that derivatives of piperazine can modulate serotonin receptors, which are crucial targets for treating mood disorders .

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Piperazine derivatives have shown efficacy against various bacterial strains, making them candidates for developing new antibiotics. The presence of the trifluoromethyl group may contribute to increased potency against resistant strains .

3. Anti-inflammatory Effects

Recent studies have suggested that certain piperazine compounds possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines .

Synthesis and Derivatives

4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate serves as an intermediate in synthesizing other biologically active compounds, such as Antrafenine, which is used for its analgesic properties. Its synthesis typically involves the reaction of piperazine derivatives with aromatic amines under controlled conditions to ensure high yield and purity .

Case Studies

Case Study 1: Antidepressant Activity Evaluation

In a controlled study, researchers evaluated the antidepressant activity of various piperazine derivatives, including this compound. The study utilized animal models to assess behavioral changes post-administration. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting potential therapeutic use .

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to determine the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited substantial inhibitory effects, reinforcing its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as a ligand that binds to these receptors, modulating their activity and influencing various physiological processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Key Research Findings and Trends

  • Trifluoromethyl Advantage: The 3-(trifluoromethyl)phenyl group in the target compound is associated with higher metabolic stability compared to non-fluorinated analogs, as seen in compound 3 .
  • Fluorine Positioning Matters : 2-Fluorophenyl or 4-fluorobenzyl substituents (e.g., ) show distinct receptor selectivity compared to 3-substituted trifluoromethyl groups, underscoring the importance of substitution patterns.
  • Ester vs. Amide Bioavailability : Ethyl ester derivatives (e.g., ) generally exhibit longer plasma half-lives than amide-linked compounds, which may degrade via amidases .

Biological Activity

4-(3-(Trifluoromethyl)phenyl)piperazine-1-ethyl 2-aminobenzoate is a piperazine derivative characterized by a trifluoromethyl group and an ethyl 2-aminobenzoate moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly its interaction with neurotransmitter systems.

Chemical Structure and Properties

The molecular formula of this compound is C20H22F3N3O2C_{20}H_{22}F_{3}N_{3}O_{2}, and it has a molecular weight of approximately 393.403 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating better membrane permeability and interaction with biological targets.

PropertyValue
Molecular FormulaC20H22F3N3O2
Molecular Weight393.403 g/mol
LogP3.85070
InChI KeyLJCWCJMUWXDVKW-UHFFFAOYSA-N

The primary mechanism of action for this compound involves its role as a ligand for serotonin receptors, particularly the 5-HT receptor family. By binding to these receptors, it modulates neurotransmission, which could influence various physiological processes such as mood regulation, anxiety, and cognition .

Pharmacological Studies

Research indicates that this compound exhibits significant activity in several biological assays:

  • Serotonin Receptor Binding : Studies have shown that this compound selectively binds to serotonin receptors, which is crucial for developing antidepressants and anxiolytics .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, analogs have demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells .
  • Cholinesterase Inhibition : The compound's structural similarity to known cholinesterase inhibitors suggests potential use in treating Alzheimer's disease. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE) activity .

Case Studies

Several case studies have explored the biological activity of compounds similar to this compound:

  • Study on Anticancer Activity : A study evaluating the anticancer activity of piperazine derivatives found that certain analogs exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as anticancer agents .
  • Neuropharmacological Effects : Research into the neuropharmacological effects of similar piperazine compounds revealed significant anxiolytic and antidepressant-like activities in animal models, suggesting that this class of compounds could be beneficial in treating mood disorders .

Q & A

Basic Research Questions

Q. What are optimal reaction conditions for synthesizing 4-(3-(trifluoromethyl)phenyl)piperazine derivatives, and how does solvent choice influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives with trifluoromethylphenyl groups are synthesized using DCM or ethanol as solvents, with NaH or K₂CO₃ as bases. Reaction temperatures range from 80–100°C, and catalysts like CuSO₄·5H₂O improve yields in click chemistry reactions. Purification via silica gel column chromatography (e.g., EtOAc/hexane gradients) is common .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., δ 7.33 ppm for aromatic protons). LC-MS or HPLC (C18 columns, acetonitrile/water mobile phase) ensures >95% purity. Elemental analysis (C, H, N) matches calculated vs. experimental values to verify stoichiometry .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram+/Gram– bacteria). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Enzyme inhibition studies (e.g., carbonic anhydrase I/II) use spectrophotometric methods with 4-nitrophenyl acetate as a substrate .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to tyrosine kinases or calcium channels?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 1T46 for tyrosine kinases). MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns. QSAR models trained on fluorophenyl-piperazine derivatives can prioritize substituents enhancing binding (e.g., trifluoromethyl groups improve hydrophobic interactions) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Re-evaluate assay conditions (e.g., pH, serum content) that may alter compound stability. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement. Characterize metabolites via LC-MS to identify degradation products that may interfere with activity .

Q. How does the trifluoromethyl group influence metabolic stability and pharmacokinetics in vivo?

  • Methodological Answer : Conduct hepatic microsome assays (human/rat) to measure intrinsic clearance. Use LC-MS/MS to quantify plasma concentrations in rodent models after IV/PO administration. The CF₃ group reduces oxidative metabolism due to electron-withdrawing effects, enhancing half-life .

Q. What crystallographic techniques elucidate the solid-state conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (Mo Kα radiation) resolves bond angles and torsion angles. Hydrogen bonding networks (e.g., N–H⋯O interactions) are analyzed using Mercury software. Compare with similar piperazine salts to identify packing motifs influencing solubility .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?

  • Methodological Answer : Synthesize analogs with varied substituents (e.g., Cl, OCH₃) on the phenyl ring. Test against panels of related targets (e.g., dopamine D3 vs. D2 receptors). Trifluoromethyl groups at the 3-position enhance selectivity for calcium channels over serotonin receptors .

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